molecular formula C19H17F2N3OS B2946555 N-(2,4-difluorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851132-03-1

N-(2,4-difluorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2946555
CAS No.: 851132-03-1
M. Wt: 373.42
InChI Key: QFSLVVOEFNIDKZ-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide featuring a 2,4-difluorophenyl group linked via a sulfanyl bridge to a 1H-imidazole ring substituted with 3,5-dimethylphenyl. Its primary biological relevance lies in its role as a urease inhibitor, particularly against Helicobacter pylori urease, a critical enzyme for bacterial survival in the acidic gastric environment. Structural studies via cryo-EM (2.01 Å resolution) reveal that its imidazole-sulfanyl moiety coordinates with nickel ions in the urease active site, displacing water molecules and disrupting enzymatic activity . The difluorophenyl group enhances binding affinity through hydrophobic interactions and fluorine-mediated electronic effects .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3OS/c1-12-7-13(2)9-15(8-12)24-6-5-22-19(24)26-11-18(25)23-17-4-3-14(20)10-16(17)21/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSLVVOEFNIDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate.

    Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol compound under appropriate conditions.

    Attachment of the acetamide moiety: This can be done by reacting the intermediate with an acylating agent like acetic anhydride or acetyl chloride.

    Substitution with the difluorophenyl group:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Name Key Substituents Target Enzyme Key Advantages/Limitations Reference
Target Compound 2,4-Difluorophenyl, 3,5-dimethylphenyl H. pylori urease High specificity via Ni²⁺ coordination
Beta-mercaptoethanol (BME) -SH group Urease Non-specific, weak binding
Compound 2 (Elastase inhibitor) Chloro-methylphenyl, benzimidazole Human neutrophil elastase High potency but sterically bulky
Compound 7 (Elastase inhibitor) Sulfamoylphenyl, benzenesulfonyl Human neutrophil elastase Strong H-bonding, metabolic instability
SHA (Urease inhibitor) Hydroxamate group Urease Bidentate Ni²⁺ binding, poor stability
Chiral sulfoxide kinase inhibitor (R)-methylsulfinyl, fluorophenyl p38 MAP kinase Enantioselective activity

Key Research Findings

  • Fluorine Substitution : The 2,4-difluorophenyl group in the target compound enhances membrane permeability and binding affinity compared to chloro or nitro substituents in analogs (e.g., compound 3 in ) .
  • Sulfanyl vs. Sulfonyl : The sulfanyl bridge in the target compound provides flexibility for active-site accommodation, whereas sulfonyl groups (e.g., compound 7) rigidify the structure, limiting conformational adaptability .
  • Computational Validation : Docking studies (AutoDock-Vina) confirm that the dimethylphenyl group fills a hydrophobic pocket in H. pylori urease, while the imidazole-sulfanyl moiety displaces catalytic water molecules .

Biological Activity

N-(2,4-difluorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of growing interest in pharmacology due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C13H15F2N3O2S\text{C}_{13}\text{H}_{15}\text{F}_{2}\text{N}_{3}\text{O}_{2}\text{S}

Key Features:

  • Molecular Weight : 299.34 g/mol
  • CAS Number : 1445684-82-1
  • Mechanism : The presence of the imidazole ring suggests potential interactions with biological targets such as receptors and enzymes.

Research indicates that this compound may function through several mechanisms:

  • GABA-A Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators of GABA-A receptors, which are crucial for neurotransmission in the central nervous system. This modulation could provide therapeutic effects in conditions like anxiety and epilepsy .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazoles exhibit significant antimicrobial properties. The compound's structure may enhance its efficacy against various bacterial strains .
  • Anti-inflammatory Effects : Some imidazole-containing compounds have demonstrated anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study evaluated the antimicrobial activity of related compounds and found minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.54 µM against various bacterial strains .
    • Another investigation into metabolic stability using human liver microsomes indicated that similar compounds maintained higher stability compared to conventional drugs, suggesting a lower risk of hepatotoxicity .
CompoundMIC (µM)Activity Type
N11.27Antimicrobial
N81.43Antimicrobial
  • Molecular Docking Studies :
    • Molecular docking simulations have shown that the compound can effectively bind to GABA-A receptor sites, supporting its potential as a therapeutic agent for neurological disorders .
  • Pharmacokinetics :
    • The pharmacokinetic profile indicates favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Q & A

Basic: What synthetic methodologies are effective for preparing N-(2,4-difluorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?

Answer:
The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example, the imidazole core can be constructed via cyclocondensation of 3,5-dimethylphenyl-substituted amidines with α-haloketones, followed by thioether formation using mercaptoacetamide derivatives. A critical step is the introduction of the sulfanyl group via thiol-disulfide exchange or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). Structural analogs in the literature highlight the use of column chromatography for purification and spectroscopic validation (¹H/¹³C NMR, HRMS) to confirm regioselectivity and purity .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Answer:
X-ray crystallography is the gold standard for unambiguous structural determination, resolving bond lengths, angles, and supramolecular interactions (e.g., π-π stacking between aromatic rings). For example, studies on related imidazole derivatives reveal intermolecular hydrogen bonds involving the acetamide carbonyl and sulfanyl groups, stabilizing the crystal lattice . Complementary techniques include ¹⁹F NMR to confirm fluorophenyl substitution and IR spectroscopy to validate thioether (C–S–C) and amide (C=O) functionalities .

Advanced: What computational approaches are used to predict the binding affinity and interaction mechanisms of this compound with biological targets like elastase?

Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are employed to model interactions with enzyme active sites. For elastase inhibition, docking studies can identify key residues (e.g., His57, Ser195 in chymotrypsin-like proteases) interacting with the sulfanyl and fluorophenyl moieties. Free energy perturbation (FEP) calculations or MM/GBSA analysis quantify binding energies, while pharmacophore modeling guides structural optimization. Experimental validation via IC₅₀ assays (e.g., fluorogenic substrate hydrolysis) is critical to reconcile computational predictions .

Advanced: How can researchers resolve contradictions in bioactivity data across different studies involving this compound?

Answer:
Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration). To address this, standardize protocols using recombinant enzymes and control inhibitors (e.g., elastatinal for elastase). Orthogonal assays (e.g., SPR for binding kinetics, cellular models for permeability) validate target engagement. Additionally, purity validation (HPLC ≥95%) and stereochemical analysis (chiral HPLC) ensure reproducibility. Cross-referencing crystallographic data with docking results can clarify structure-activity discrepancies .

Basic: What are the key considerations in designing in vitro assays to evaluate the inhibitory activity of this compound against specific enzymes?

Answer:
Key parameters include:

  • Enzyme kinetics : Determine Michaelis-Menten constants (Kₘ) to optimize substrate concentrations.
  • IC₅₀ determination : Use dose-response curves (e.g., 0.1–100 μM) with fluorogenic or chromogenic substrates.
  • Selectivity panels : Test against off-target enzymes (e.g., trypsin, thrombin) to assess specificity.
  • Buffer conditions : Adjust pH and ionic strength to mimic physiological environments. Reference studies on elastase inhibitors demonstrate the use of Tris-HCl (pH 8.0) and monitoring hydrolysis at 405 nm .

Advanced: How does the substitution pattern on the phenyl and imidazole rings influence the compound's pharmacokinetic properties?

Answer:

  • Lipophilicity : Fluorine atoms enhance membrane permeability but may reduce solubility. LogP calculations (e.g., ClogP) predict partitioning behavior.
  • Metabolic stability : Electron-withdrawing groups (e.g., -F) on the phenyl ring slow oxidative metabolism.
  • SAR studies : Methyl groups on the imidazole ring (3,5-dimethylphenyl) improve steric shielding, reducing off-target interactions. In vitro microsomal assays (human/rat liver) quantify metabolic clearance rates .

Basic: What are the challenges in optimizing the solubility and stability of this compound during formulation for biological testing?

Answer:

  • Solubility : Use co-solvents (DMSO ≤1% v/v) or cyclodextrin complexes. Amide and sulfanyl groups contribute to polarity but may aggregate in aqueous buffers.
  • Stability : Perform accelerated degradation studies (40°C/75% RH) to assess hydrolytic susceptibility (e.g., acetamide cleavage). Lyophilization improves long-term storage. Structural analogs show stability in pH 7.4 PBS for ≥24 hours .

Advanced: What strategies are employed to elucidate the metabolic pathways of this compound using in vitro models?

Answer:

  • Phase I metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify oxidative metabolites (e.g., hydroxylation, defluorination).
  • Phase II metabolism : Test glucuronidation/sulfation using UDPGA or PAPS cofactors.
  • LC-HRMS : Detect metabolites via accurate mass and fragmentation patterns. Structural analogs suggest primary oxidation at the imidazole methyl groups .

Basic: How is the purity of this compound assessed and validated in synthetic chemistry research?

Answer:

  • Chromatography : HPLC (C18 column, MeCN/H₂O gradient) with UV detection (254 nm).
  • Elemental analysis : Confirm C, H, N, S content within 0.4% of theoretical values.
  • Spectroscopy : ¹H/¹³C NMR integration ratios and absence of extraneous peaks. Crystallographic studies (e.g., R-factor ≤0.05) further validate purity .

Advanced: What role do the fluorine atoms and sulfanyl groups play in the compound's electronic configuration and intermolecular interactions?

Answer:

  • Fluorine atoms : Induce electron-withdrawing effects, polarizing the phenyl ring and enhancing hydrogen-bond acceptor capacity.
  • Sulfanyl group : Acts as a hydrogen-bond donor (S–H) or participates in hydrophobic interactions. Crystallographic data show S···O contacts (2.8–3.2 Å) with adjacent acetamide carbonyls. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals .

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